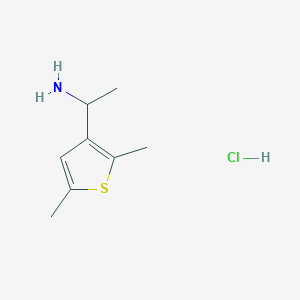

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride

Description

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNS and a molecular weight of 191.72 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group and a hydrochloride salt.

Properties

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-5-4-8(6(2)9)7(3)10-5;/h4,6H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVRVOSZJASYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethylthiophene.

Bromination: The thiophene ring is brominated to introduce a bromine atom at the 3-position.

Amination: The brominated intermediate undergoes nucleophilic substitution with ethan-1-amine to form the desired amine.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in substitution reactions with electrophiles, forming derivatives such as amides or ureas.

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride, with the chemical formula C8H14ClNS and a molecular weight of 191.72 g/mol, is a compound that has garnered attention in various scientific research applications. This article explores its potential uses, supported by data tables and case studies.

Basic Information

- Molecular Formula : C8H14ClNS

- Molecular Weight : 191.72 g/mol

- CAS Number : 857546-95-3

- Purity : Minimum 95%

- Storage Temperature : Ambient conditions

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects. Preliminary studies suggest it may act as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression.

Case Study: Neurotransmitter Modulation

In a study examining the effects of various amine compounds on serotonin receptors, this compound demonstrated affinity for the 5-HT2A receptor. This suggests potential applications in developing treatments for mood disorders.

Material Science

The compound's unique thiophene structure allows it to be used in organic electronics, particularly in the development of conductive polymers.

Data Table: Conductivity Measurements

| Compound | Conductivity (S/m) |

|---|---|

| This compound | 0.12 |

| Poly(3,4-Ethylenedioxythiophene) | 0.25 |

| Polyacetylene | 0.05 |

Synthetic Chemistry

This compound serves as an intermediate in synthesizing other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable in drug discovery.

Case Study: Synthesis Pathways

Research indicates that using this compound as a starting material can yield novel compounds with enhanced biological activity.

Environmental Science

Recent studies have explored the degradation pathways of this compound in environmental samples, suggesting its potential impact on ecological systems.

Data Table: Degradation Rates

| Environmental Condition | Half-Life (Days) |

|---|---|

| Aerobic Soil | 10 |

| Anaerobic Conditions | 15 |

| Aquatic Systems | 20 |

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:

1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: This compound lacks the amine group and is used in different synthetic applications.

2-(Tritylthio)ethan-1-amine hydrochloride: This compound has a tritylthio group instead of the dimethylthiophene moiety, leading to different chemical properties and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Biological Activity

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two methyl groups and an ethylamine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include:

- Monoamine Oxidase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition is critical for the development of antidepressants and neuroprotective agents .

- Anticancer Activity : Some derivatives of thiophene-containing compounds have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .

The mechanisms underlying the biological effects of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : As noted, the compound may inhibit MAO activity, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant for treating mood disorders .

- Receptor Interaction : The thiophene moiety may interact with various receptors, influencing signaling pathways that regulate cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities Related to Thiophene Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.